molecular formula C12H14ClN5O3S3 B11402035 N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide

N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11402035
M. Wt: 407.9 g/mol
InChI Key: LNSZFIREKPMABP-UHFFFAOYSA-N
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Description

N-[5-(BUTYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that features a combination of thiadiazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(BUTYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps One common approach is the condensation of butylthiol with a suitable precursor to form the thiadiazole ringThe reaction conditions often require the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[5-(BUTYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while substitution of the chlorine atom can yield various substituted pyrimidine derivatives .

Scientific Research Applications

N-[5-(BUTYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(BUTYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The pyrimidine ring can also interact with nucleic acids, affecting processes such as DNA replication and transcription. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(BUTYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is unique due to the combination of both thiadiazole and pyrimidine rings in its structure.

Properties

Molecular Formula

C12H14ClN5O3S3

Molecular Weight

407.9 g/mol

IUPAC Name

N-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)-5-chloro-2-methylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C12H14ClN5O3S3/c1-3-4-5-22-12-18-17-10(23-12)16-9(19)8-7(13)6-14-11(15-8)24(2,20)21/h6H,3-5H2,1-2H3,(H,16,17,19)

InChI Key

LNSZFIREKPMABP-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=NN=C(S1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)C

Origin of Product

United States

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